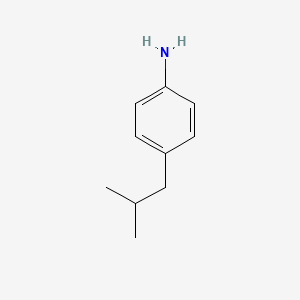

4-Isobutylaniline

CAS No.: 30090-17-6

Cat. No.: VC3763317

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30090-17-6 |

|---|---|

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | 4-(2-methylpropyl)aniline |

| Standard InChI | InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 |

| Standard InChI Key | JSHQATXVCGCYJQ-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=CC=C(C=C1)N |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)N |

| Boiling Point | 238.0 °C |

Introduction

Chemical Identity and Properties

Chemical Structure and Nomenclature

4-Isobutylaniline is identified through multiple naming conventions and chemical identifiers. The correct identification of this compound is essential for researchers working with it in laboratory or industrial settings.

Table 2.1: Chemical Identifiers of 4-Isobutylaniline

| Parameter | Information |

|---|---|

| CAS Number | 30090-17-6 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.233 g/mol |

| IUPAC Name | 4-(2-methylpropyl)aniline |

| Synonyms | p-isobutylaniline, 4-isobutylbenzenamine, Benzenamine, 4-(2-methylpropyl)- |

| Standard InChI | InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 |

| InChI Key | JSHQATXVCGCYJQ-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=CC=C(C=C1)N |

The molecular structure consists of a benzene ring with an amino group and an isobutyl group in the para position, giving it its characteristic chemical properties and reactivity patterns .

Physical Properties

4-Isobutylaniline presents as a colorless to brown liquid at standard conditions. Its physical properties determine handling procedures, storage requirements, and potential applications.

Table 2.2: Physical Properties of 4-Isobutylaniline

Note: There are discrepancies in reported values for density and boiling point between sources. The density ranges from 0.944 g/cm³ to 1.19 g/cm³, while the boiling point ranges from 241.9°C to 255.2°C at atmospheric pressure .

Chemical Reactivity

As an aromatic amine, 4-Isobutylaniline exhibits chemical behavior characteristic of this class of compounds. The amino group (-NH2) functions as an electron-donating group, activating the aromatic ring toward electrophilic substitution reactions. The isobutyl group at the para position contributes additional electron density to the ring through an inductive effect, further influencing reactivity patterns.

Applications in Chemical Synthesis

Pharmaceutical Intermediates

4-Isobutylaniline serves as a valuable intermediate in pharmaceutical synthesis. Related compounds with similar structural features have demonstrated pharmacological activity, suggesting potential applications for derivatives of 4-Isobutylaniline.

Research indicates that compounds containing the 4-isobutyl moiety on an aromatic ring may exhibit antimicrobial properties. For instance, chalcones synthesized from 4-isobutylacetophenone have been evaluated for antibacterial and antifungal activities, with some derivatives showing promising results .

Precursor to Bioactive Compounds

The structural similarity between 4-Isobutylaniline and components of certain pharmaceutical agents suggests its potential utility as a synthetic precursor. Notably, 4-nitro-3-trifluoromethyl-isobutyl aniline (Flutamide) is a non-steroidal anti-androgen medication used in prostate cancer treatment, highlighting the biomedical relevance of compounds bearing the isobutylaniline structural motif .

Analytical Methods

Chromatographic Analysis

Separation and quantification of 4-Isobutylaniline and related compounds may be achieved through various chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC), particularly suitable given the compound's moderate volatility

-

Thin-Layer Chromatography (TLC), useful for reaction monitoring and preliminary purity assessment

Research Developments

Synthetic Applications

Recent research has explored the utility of compounds structurally related to 4-Isobutylaniline in organic synthesis. For example, 4-isobutylacetophenone has been employed in Claisen-Schmidt condensation reactions to prepare chalcones with potential biological activities. These synthetic pathways typically involve base-catalyzed reactions under mild conditions .

Medicinal Chemistry Relevance

The isobutylaniline structural motif appears in compounds with demonstrated pharmacological activity. Most notably, a structurally related compound, 4-nitro-3-trifluoromethyl-isobutyl aniline (FT), serves as a non-steroidal anti-androgen medication for prostate cancer treatment . This application highlights the potential medicinal chemistry significance of compounds containing the isobutylaniline scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume